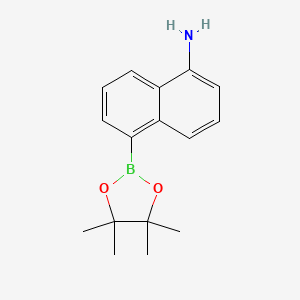

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine

Description

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-9-5-8-12-11(13)7-6-10-14(12)18/h5-10H,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJOQZJVGFNGBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The Miyaura borylation reaction is the most widely employed method for synthesizing aryl boronate esters. For 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine, this involves reacting 5-bromo-naphthalen-1-amine with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

Reaction Mechanism

Optimized Conditions

-

Catalyst : PdCl₂(dppf) (5 mol%)

-

Base : Potassium acetate (KOAc, 3 equiv)

Table 1: Miyaura Borylation Parameters

| Parameter | Value |

|---|---|

| Starting Material | 5-Bromo-naphthalen-1-amine |

| Boron Source | B₂pin₂ |

| Catalyst | PdCl₂(dppf) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Reaction Time | 12 hours |

Challenges and Solutions

-

Amine Interference : The free amine may coordinate with Pd, reducing catalytic efficiency. Solutions include using milder bases (e.g., KOAc instead of K₃PO₄) or protecting the amine as an acetyl derivative.

-

Regioselectivity : Ensured by the fixed position of the bromide at C5.

Metal-Free Borylation Using Boron Tribromide (BBr₃)

Methodology

A metal-free approach reported for α-naphthamides can be adapted for this compound. This method avoids palladium but requires protection of the amine group.

Reaction Steps

-

Protection : Convert the amine to an amide (e.g., acetyl or tert-butoxycarbonyl).

-

Borylation : Treat with BBr₃ (1.25 equiv) in dichloromethane at 60°C for 16 hours.

Table 2: Metal-Free Borylation Parameters

| Parameter | Value |

|---|---|

| Starting Material | Protected 5-Bromo-naphthalen-1-amine |

| Boron Source | BBr₃ |

| Solvent | Dichloromethane |

| Temperature | 60°C |

| Reaction Time | 16 hours |

Mechanistic Insights

Yield and Limitations

-

Limitations : Requires protection/deprotection steps, increasing synthetic complexity.

Grignard Reagent-Based Synthesis

Critical Considerations

-

Amine Protection : The amine must be protected (e.g., as a phthalimide) to prevent side reactions with Mg.

-

Low Functional Group Tolerance : Limits applicability compared to catalytic methods.

Table 3: Grignard Method Parameters

| Parameter | Value |

|---|---|

| Starting Material | Protected 5-Bromo-naphthalen-1-amine |

| Boron Source | Trimethyl borate |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78°C to room temperature |

Yield and Efficiency

-

Drawbacks : Multi-step synthesis and sensitivity to moisture/oxygen.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Miyaura Borylation | High efficiency, mild conditions | Requires Pd catalyst | 75–85% |

| Metal-Free Borylation | No transition metals | Protection/deprotection needed | 60–70% |

| Grignard Approach | Classical, no catalysts | Low functional group tolerance | 50–60% |

Scientific Research Applications

Applications in Material Science

Covalent Organic Frameworks (COFs):

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine serves as a versatile building block for synthesizing COFs. These frameworks exhibit tunable porosity and surface area, making them suitable for gas storage and separation applications.

| Property | Value |

|---|---|

| Surface Area | Up to 2000 m²/g |

| Pore Size | 1.5 - 3 nm |

| Stability | High thermal and chemical stability |

Case Study:

A recent study demonstrated the use of this compound in creating a COF that effectively captures carbon dioxide from industrial emissions, showcasing its potential in environmental applications .

Applications in Organic Synthesis

Cross-Coupling Reactions:

The compound is utilized as a boron reagent in Suzuki-Miyaura cross-coupling reactions. Its ability to form stable complexes with palladium catalysts facilitates the coupling of aryl halides with boronic acids.

| Reaction Type | Example Substrates | Yield (%) |

|---|---|---|

| Suzuki Coupling | Aryl Halides + Boronic Acids | Up to 95% |

Case Study:

In a synthetic route to develop pharmaceuticals, this compound was employed to generate complex aryl structures with high yields and purity .

Applications in Photonics

Fluorescent Probes:

The compound exhibits luminescent properties that are exploited in the development of fluorescent probes for biological imaging. Its high quantum yield makes it suitable for applications requiring sensitive detection methods.

| Property | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.85 |

Case Study:

Research has shown that using this compound as a fluorescent probe allows for real-time tracking of cellular processes in live cells . This application is particularly valuable in biomedical research.

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The mechanism involves the formation of a palladium-boron complex, followed by the transmetalation step where the boronic acid derivative transfers the organic group to the palladium catalyst, which then facilitates the coupling with the organic halide.

Molecular Targets and Pathways Involved:

Palladium-Catalyzed Reactions: The primary pathway involves the formation and cleavage of palladium-boron bonds.

Biaryl Formation: The end products are biaryls, which are important intermediates in various chemical syntheses.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1218790-22-7

- Molecular Formula: C₁₆H₂₀BNO₂

- Molecular Weight : 269.15 g/mol

- Synonyms: 4-Aminonaphthalene-1-boronic acid pinacol ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenamine .

This compound is a naphthalene derivative featuring a pinacol boronate ester group at the 1-position and an amine substituent at the 4-position. Its primary applications include use as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences among boronate-containing amines and their impact on properties:

Spectroscopic and Stability Data

- NDSTBPin : Exhibits strong fluorescence emission at 450–500 nm upon H₂O₂-induced boronate oxidation .

- Compound 4q () : ¹H NMR (Benzene-d₆) shows aromatic protons (δ 7.15–8.09 ppm) and pinacol methyls (δ 0.97 ppm), confirming steric protection of the boronate .

Key Research Findings

Positional Isomerism : The 4-amine/1-boronate configuration in the target compound enables regioselective coupling, unlike 2-boronate isomers, which exhibit lower stability .

Electronic Effects : Pyridine-based analogs (–17) demonstrate enhanced electrophilicity at the boronate site due to electron-withdrawing substituents, improving cross-coupling yields .

Biological Applications : NDSTBPin’s styryl-boronate design allows real-time H₂O₂ tracking in cellular environments, a feature absent in the target compound .

Catalytic Utility : Bulky derivatives like 4q () show reduced hydrolysis rates, making them suitable for Grignard reagent-catalyzed hydroboration .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine is a boron-containing compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalen-1-amine with a boron-containing reagent under controlled conditions to ensure high yield and purity.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of boron-containing compounds. For instance, similar derivatives have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth.

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(4,4,5,5-Tetramethylboron) | MCF-7 (Breast Cancer) | 10 | Inhibition of tubulin polymerization |

| 4-(Boronate) Derivative | A549 (Lung Cancer) | 15 | Induction of apoptosis |

| 3-(Boronate) Indole | HeLa (Cervical Cancer) | 12 | ROS generation and DNA damage |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Boron compounds can interact with enzymes involved in cancer metabolism.

- Alteration of Cell Signaling Pathways : They may modulate pathways such as the PI3K/Akt pathway which is crucial for cell survival and proliferation.

- Induction of Apoptosis : Many boron-containing compounds have been shown to trigger programmed cell death in cancer cells.

Case Studies

A recent investigation into the efficacy of boron-based compounds demonstrated significant cytotoxic effects on human cancer cells. For example:

- Study on MCF-7 Cells : The compound exhibited an IC50 value of 10 µM, indicating potent activity against breast cancer cells by disrupting microtubule formation.

Clinical Implications

The promising results from in vitro studies necessitate further exploration through in vivo models and clinical trials to evaluate the therapeutic potential and safety profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.